Cas no 1346603-80-2 (Propafenone Dimer Impurity(Mixture of diastereomers))

Propafenone Dimer Impurity(Mixture of diastereomers) 化学的及び物理的性質
名前と識別子
-
- Propafenone Dimer Impurity(Mixture of diastereomers)
- 1-[2-[2-hydroxy-3-[[2-hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propyl]-propylamino]propoxy]phenyl]-3-phenylpropan-1-one
- Propafenone Dimer Im
- Propafenone Dimer Impurity (Mixture of diastereomers)
- 1,1 inverted exclamation mark-[Propyliminobis[(2-hydroxypropane-1,3-diyl)oxy-2,1-phenylene]]bis(3-phenylpropan-1-one)
- 1,1'-(Propyliminobis((2-hydroxypropane-3,1-diyl)oxy-2,1-phenylene))bis(3-phenylpropan-1-one)
- Despropanamine propafenone dimer
- Propafenone dimer
- Propafenone hydrochloride specified impurity G [EP]
- Propafenone Impurity G
- Propafenone impurity G [USP]
- UNII-0MP575RZ2K
- Propafenone EP Impurity G(Mixture of Diastereomers)
- PROPAFENONE HYDROCHLORIDE IMPURITY G [EP IMPURITY]
- PROPAFENONE IMPURITY G [USP IMPURITY]
- 1,1'-[Propyliminobis[(2-hydroxypropane-1,3-diyl)oxy-2,1-phenylene]]bis(3-phenylpropan-1-one); Propafenone EP Impurity G; Propafenone BP Related Compound G
- Q27236971
- 1346603-80-2
- 1,1'-[Propyliminobis[(2-hydroxypropane-3,1-diyl)oxy-2,1-phenylene]]bis(3-phenylpropan-1-one)
- 0MP575RZ2K
-
- インチ: InChI=1S/C39H45NO6/c1-2-25-40(26-32(41)28-45-38-19-11-9-17-34(38)36(43)23-21-30-13-5-3-6-14-30)27-33(42)29-46-39-20-12-10-18-35(39)37(44)24-22-31-15-7-4-8-16-31/h3-20,32-33,41-42H,2,21-29H2,1H3
- InChIKey: LSQHIGTXXXXQHQ-UHFFFAOYSA-N
- ほほえんだ: CCCN(CC(COc1ccccc1C(=O)CCc2ccccc2)O)CC(COc3ccccc3C(=O)CCc4ccccc4)O
計算された属性
- せいみつぶんしりょう: 623.32500
- どういたいしつりょう: 623.32468816g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 46
- 回転可能化学結合数: 20
- 複雑さ: 789
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 96.3Ų
- 疎水性パラメータ計算基準値(XlogP): 6.4
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ゆうかいてん: N/A
- ふってん: 784.4±60.0 °C at 760 mmHg
- フラッシュポイント: 428.2±32.9 °C
- ようかいど: Chloroform, Ethyl Acetate
- PSA: 96.30000
- LogP: 6.20920
- じょうきあつ: 0.0±2.9 mmHg at 25°C
Propafenone Dimer Impurity(Mixture of diastereomers) セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Refrigerator
Propafenone Dimer Impurity(Mixture of diastereomers) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Biosynth | IP63820-50 mg |
1-[2-[2-Hydroxy-3-[[2-hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propyl]-propylamino]propoxy]phenyl]-3-phenylpropan-1-one |
1346603-80-2 | 50mg |
$2,079.00 | 2023-01-04 | ||
A2B Chem LLC | AE39242-50mg |
Propafenone dimer impurity |
1346603-80-2 | 95% | 50mg |
$1309.00 | 2024-04-20 | |
Biosynth | IP63820-5 mg |
1-[2-[2-Hydroxy-3-[[2-hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propyl]-propylamino]propoxy]phenyl]-3-phenylpropan-1-one |
1346603-80-2 | 5mg |
$346.50 | 2023-01-04 | ||
Biosynth | IP63820-10 mg |
1-[2-[2-Hydroxy-3-[[2-hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propyl]-propylamino]propoxy]phenyl]-3-phenylpropan-1-one |
1346603-80-2 | 10mg |
$635.30 | 2023-01-04 | ||
TRC | P757520-5mg |
Propafenone Dimer Impurity(Mixture of diastereomers) |
1346603-80-2 | 5mg |
$ 234.00 | 2023-09-06 | ||
TRC | P757520-50mg |
Propafenone Dimer Impurity(Mixture of diastereomers) |
1346603-80-2 | 50mg |
$ 1774.00 | 2023-09-06 | ||
Biosynth | IP63820-2 mg |
1-[2-[2-Hydroxy-3-[[2-hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propyl]-propylamino]propoxy]phenyl]-3-phenylpropan-1-one |
1346603-80-2 | 2mg |
$231.00 | 2023-01-04 | ||
Biosynth | IP63820-25 mg |
1-[2-[2-Hydroxy-3-[[2-hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propyl]-propylamino]propoxy]phenyl]-3-phenylpropan-1-one |
1346603-80-2 | 25mg |
$1,299.50 | 2023-01-04 |
Propafenone Dimer Impurity(Mixture of diastereomers) 関連文献
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
Propafenone Dimer Impurity(Mixture of diastereomers)に関する追加情報
Propafenone Dimer Impurity (Mixture of Diastereomers): A Comprehensive Overview
The compound with CAS No. 1346603-80-2, commonly referred to as Propafenone Dimer Impurity (a mixture of diastereomers), is a significant entity in the field of pharmaceutical chemistry. This compound is a dimeric impurity formed during the synthesis of Propafenone, a well-known antiarrhythmic drug. The presence of this impurity is critical to consider in the manufacturing and quality control processes of pharmaceuticals, as it can impact the drug's efficacy and safety.
Propafenone itself is a synthetic antiarrhythmic agent that works by stabilizing the heart rhythm through its effects on potassium channels. However, during its synthesis, especially under certain reaction conditions, Propafenone can dimerize to form this impurity. The formation of this dimeric impurity is influenced by factors such as reaction temperature, pH, and the presence of certain catalysts or reagents. Understanding these factors is essential for optimizing the synthesis process and minimizing impurity formation.
The structure of Propafenone Dimer Impurity consists of two molecules of Propafenone linked together, forming a more complex molecule. This dimerization can occur through various mechanisms, including intermolecular condensation or other chemical reactions that lead to the formation of diastereomers. The mixture of diastereomers adds another layer of complexity to the analysis and characterization of this impurity.
Recent studies have focused on improving analytical methods to detect and quantify Propafenone Dimer Impurity in pharmaceutical formulations. Techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy have been employed to identify and quantify this impurity with high precision. These advancements are crucial for ensuring compliance with regulatory standards and maintaining product quality.
In terms of safety and pharmacokinetics, Propafenone Dimer Impurity has been studied to assess its potential impact on human health. Research indicates that while the dimeric form may exhibit different pharmacokinetic profiles compared to the parent compound, its bioavailability and toxicity are significantly lower. This suggests that while it is important to monitor its presence, its impact on therapeutic outcomes may be minimal under normal manufacturing conditions.
The synthesis and characterization of Propafenone Dimer Impurity have also been explored in recent scientific literature. Researchers have investigated the stereochemistry of the diastereomers formed during dimerization, providing insights into the mechanisms underlying their formation. These studies contribute to a deeper understanding of the chemical behavior of Propafenone during manufacturing processes.
Moreover, efforts have been made to develop more efficient synthetic pathways for Propafenone that minimize the formation of this dimeric impurity. By optimizing reaction conditions and employing advanced purification techniques, manufacturers can ensure higher yields of the desired product while reducing impurity levels.
In conclusion, Propafenone Dimer Impurity (Mixture of Diastereomers) is a critical consideration in the production and quality control of Propafenone-based pharmaceuticals. Advances in analytical techniques and synthetic methodologies continue to enhance our ability to manage this impurity effectively, ensuring the delivery of safe and efficacious medications to patients.
1346603-80-2 (Propafenone Dimer Impurity(Mixture of diastereomers)) 関連製品
- 86383-21-3(N-Depropyl propafenone oxalate salt)
- 86384-10-3(5-Hydroxy propafenone hydrochloride)
- 1346602-27-4(Propafenone Dimer Impurity-d10)
- 90-54-0(1-Propanone,1-[2-[2-(diethylamino)ethoxy]phenyl]-3-phenyl-)
- 63148-67-4(Polysulfide rubber)
- 107381-32-8((S)-Propafenone)
- 54063-53-5(propafenone hydrochloride)
- 866133-39-3(2-(2-aminoethyl)-4-(2,3-dihydro-1H-inden-5-yl)-1,2-dihydrophthalazin-1-one)
- 1428348-00-8(N-2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl-2-3-(trifluoromethyl)phenoxyacetamide)
- 25688-18-0(1-(3-Nitrophenyl)-1H-pyrazole)




